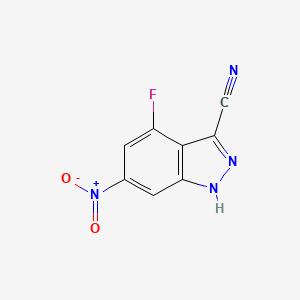

3-Cyano-4-fluoro-6-nitro-1H-indazole

Description

Propriétés

IUPAC Name |

4-fluoro-6-nitro-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FN4O2/c9-5-1-4(13(14)15)2-6-8(5)7(3-10)12-11-6/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAQRZGXIQRIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C#N)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-Cyano-4-fluoro-6-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHFNO and a molecular weight of 210.14 g/mol. Its structure includes a cyano group, a fluorine atom, and a nitro group attached to the indazole ring, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several methods, including:

- Nitration : Introduction of the nitro group at position 6.

- Fluorination : Addition of the fluorine atom at position 4.

- Cyanation : Incorporation of the cyano group at position 3.

These reactions can be optimized using various catalysts and conditions to enhance yield and selectivity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of indazole have been shown to inhibit various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 5-Nitroindazole | Antifungal | |

| Indazole derivatives | Broad-spectrum antibacterial |

Anticancer Activity

Indazole derivatives have been extensively studied for their anticancer properties. The compound this compound has shown potential in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a study evaluating various indazole derivatives, this compound demonstrated IC values in the micromolar range against several cancer cell lines, indicating potent anticancer activity.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promising results as an inhibitor of trypanothione reductase in Leishmania major, which could lead to new treatments for leishmaniasis.

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Trypanothione reductase | Competitive inhibition | |

| Protein kinases | Selective inhibition |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound may bind to multiple receptors, modulating their activity.

- Reactive Intermediates : The nitro group can be reduced to form reactive species that interact with cellular components, leading to cytotoxic effects.

Applications De Recherche Scientifique

Kinase Inhibition and Cancer Treatment

One of the primary applications of 3-cyano-4-fluoro-6-nitro-1H-indazole is its role as a modulator and inhibitor of protein kinases. Protein kinases are critical in regulating cellular processes, and their dysregulation is often linked to cancer progression. Research indicates that indazole derivatives can inhibit various kinases, including:

- VEGF-R (Vascular Endothelial Growth Factor Receptor)

- FGF-R (Fibroblast Growth Factor Receptor)

- CDK (Cyclin-Dependent Kinase) complexes

- CHK1 (Checkpoint Kinase 1)

These compounds have shown promise in treating cancers associated with angiogenesis and cellular proliferation mediated by these kinases .

Case Study: Anticancer Activity

A study highlighted the synthesis of several indazole derivatives and their evaluation against cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects on various tumor types, suggesting potential for development as anticancer agents .

Anti-inflammatory Properties

In addition to their anticancer potential, indazole compounds, including this compound, have been investigated for anti-inflammatory properties. The modulation of inflammatory pathways through kinase inhibition can offer therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Study: Inhibition of TNF-alpha Production

Research has shown that specific indazole derivatives can inhibit the production of tumor necrosis factor-alpha (TNF-alpha), a key mediator in inflammatory responses. This suggests a dual role for these compounds in both cancer therapy and the management of inflammatory conditions .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of indazole derivatives. Compounds similar to this compound have been tested against various bacterial strains, showing effectiveness in inhibiting growth.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-Cyano-4-fluoro-6-nitro | Staphylococcus aureus | 15 |

| 3-Cyano-4-fluoro-6-nitro | Escherichia coli | 12 |

| 3-Cyano-4-fluoro-6-nitro | Bacillus subtilis | 10 |

This data indicates promising antimicrobial activity, suggesting further investigation into its use as an antibacterial agent .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and various target proteins. These computational studies help predict the efficacy and specificity of the compound as a therapeutic agent.

Findings from Docking Studies

The docking studies revealed that this compound binds effectively to the active sites of target kinases, demonstrating strong binding affinities compared to known inhibitors. This supports its potential as a lead compound for drug development .

Comparaison Avec Des Composés Similaires

Comparison with Similar Indazole Derivatives

The following table and analysis compare 3-cyano-4-fluoro-6-nitro-1H-indazole with structurally related indazoles, emphasizing substituent effects, molecular properties, and inferred applications.

Table 1: Structural and Functional Comparison of Indazole Derivatives

Substituent Position and Electronic Effects

- Nitro Group Placement : Unlike 6-chloro-3-iodo-4-nitro-1H-indazole and 3-chloro-6-methoxy-4-nitro-1H-indazole , where the nitro group occupies position 4, the target compound’s nitro group at position 6 may reduce steric hindrance, enabling easier functionalization at position 4 (fluorine).

- Halogen vs.

Méthodes De Préparation

Starting Materials and Key Intermediates

- 2-Amino-5-R-methyl phenyl ketones (where R can be halogens such as fluoro) serve as key intermediates.

- These intermediates can be synthesized from 2-nitro-5-R-methyl phenyl ketones via reduction (e.g., iron powder and ammonium chloride in a water/methanol mixture).

- The nitro group can be introduced by nitration of methyl-substituted phenyl ketones under controlled low temperatures (-15 to -25 °C) in sulfuric and nitric acid mixtures.

Diazotization and Cyclization

- The amino group on the phenyl ketone is diazotized using sodium nitrite in acidic solution (preferably 37% hydrochloric acid) at low temperatures (1–10 °C, optimally 4–6 °C) to form diazonium salts.

- The diazonium salt is then subjected to reduction and cyclization by adding stannous chloride hydrate in hydrochloric acid solution.

- After stirring overnight (10–14 hours, typically 12 hours) at low temperature, the reaction mixture is cooled and basified (pH 8–9) to precipitate the indazole product.

- This method avoids hydrazine hydrate reflux, enhancing safety and simplifying purification.

Functional Group Introduction

- The cyano group can be introduced via nitrile substitution reactions on the indazole ring or by starting from cyano-substituted precursors.

- The fluoro substituent is typically introduced by starting from fluoro-substituted phenyl ketones.

- The nitro group is introduced by nitration reactions on the aromatic ring prior to cyclization.

Representative Synthetic Route Example

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nitration of 3-R-methyl phenyl ketone | H2SO4/HNO3 mixture, -20 °C, 12 h | ~87 | Introduces nitro group at desired position |

| 2 | Reduction of 2-nitro-5-R-methyl phenyl ketone | Fe powder, NH4Cl, H2O/MeOH, 60 °C, overnight | ~85 | Converts nitro to amino group |

| 3 | Diazotization of 2-amino-5-R-methyl phenyl ketone | NaNO2, 37% HCl, 0–10 °C, 1 h | - | Forms diazonium salt |

| 4 | Reduction and cyclization | SnCl2·2H2O in 37% HCl, stir overnight, pH 8–9 | ~81 | Forms 3-methyl-5-R-1H-indazole |

Note: R can be fluoro, bromo, chloro, or hydrogen depending on the substituted starting material.

Advantages of This Preparation Method

- Safety : Avoids hazardous hydrazine hydrate reflux reactions.

- Efficiency : Higher yields (improved by 15–25% compared to hydrazine methods).

- Simplicity : No need for column chromatography purification; product precipitates upon pH adjustment.

- Scalability : Suitable for large-scale synthesis due to mild conditions and straightforward work-up.

Research Findings and Optimization Notes

- The diazotization step is critical; slow addition of sodium nitrite and maintaining low temperature prevent side reactions such as dimer formation.

- Use of stannous chloride hydrate in acidic medium facilitates smooth reduction and ring closure.

- The nitration step requires careful temperature control to avoid over-nitration or decomposition.

- The choice of solvent mixture and reagent ratios in the reduction step affects purity and yield.

- For fluoro-substituted derivatives, starting with 2-fluoro-5-substituted phenyl ketones is preferred to ensure regioselectivity.

Summary Table of Key Reaction Parameters

| Reaction Step | Reagents | Temperature (°C) | Time | pH | Yield (%) | Comments |

|---|---|---|---|---|---|---|

| Nitration | H2SO4/HNO3 (1:7 v/v) | -20 | 12 h | N/A | ~87 | Controlled low temp nitration |

| Reduction | Fe powder, NH4Cl, H2O/MeOH (1:1) | 60 | Overnight | N/A | ~85 | Converts nitro to amino |

| Diazotization | NaNO2, 37% HCl | 4–6 | 1 h | Acidic | - | Slow addition critical |

| Cyclization & Reduction | SnCl2·2H2O, 37% HCl | 4–6 | 12 h | 8–9 (after work-up) | ~81 | Precipitation of product |

Q & A

Basic: What are the standard synthetic routes for 3-Cyano-4-fluoro-6-nitro-1H-indazole, and what key reaction conditions must be controlled?

Methodological Answer:

The synthesis typically involves sequential functionalization of the indazole core. A common approach includes:

- Nitro Group Introduction : Nitration at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Fluorination : Electrophilic fluorination (e.g., using Selectfluor™) at the 4-position, requiring anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis .

- Cyano Group Installation : Palladium-catalyzed cyanation (e.g., Zn(CN)₂/Pd(PPh₃)₄) at the 3-position, with strict control of reaction time to minimize side-product formation .

Critical Parameters : Monitor reaction progress via TLC/LC-MS, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Advanced: How can researchers optimize the regioselectivity of nitration and fluorination during synthesis?

Methodological Answer:

Regioselectivity challenges arise due to competing electrophilic attack sites. Strategies include:

- Directed Metalation : Use directing groups (e.g., –NHBoc) to steer nitration/fluorination to desired positions. Post-functionalization removal ensures core integrity .

- Computational Prediction : Apply density-functional theory (DFT) to model charge distribution and identify reactive sites. For example, the Colle-Salvetti correlation-energy formula can predict electron density maps to guide synthetic planning .

- Temperature/Reagent Stoichiometry : Lower temperatures (–10°C) favor nitration at electron-deficient positions, while fluorination selectivity improves with sub-stoichiometric Selectfluor™ (0.8 equiv) .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions. Nitro groups deshield adjacent protons (δ 8.5–9.5 ppm) .

- IR Spectroscopy : Detect functional groups (e.g., –NO₂ at ~1520 cm⁻¹, –CN at ~2240 cm⁻¹) .

- X-ray Crystallography : Use SHELX software for structure refinement. Single crystals grown via slow evaporation (MeOH/EtOAc) enable precise determination of bond angles and packing motifs .

Advanced: What computational approaches are suitable for predicting the electronic properties of this compound?

Methodological Answer:

- Density-Functional Theory (DFT) : Calculate HOMO/LUMO energies using hybrid functionals (e.g., B3LYP) to predict reactivity and charge transfer properties. The Colle-Salvetti method provides accurate correlation-energy estimates for nitro and cyano groups .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess stability under biological assay conditions.

- Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina, incorporating flexibility in the indazole core for binding mode analysis .

Basic: How should researchers design in vitro assays to evaluate the biological activity of nitroindazole derivatives?

Methodological Answer:

- Target Selection : Prioritize enzymes with nitro-group sensitivity (e.g., kinases, cytochrome P450). Use recombinant proteins for standardized assays .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate. Include positive controls (e.g., staurosporine for kinase inhibition).

- Cell Viability Assays : Pair activity data with MTT/WST-1 assays to rule out cytotoxicity confounding effects .

Advanced: How to resolve discrepancies in bioactivity data across different cell lines for this compound?

Methodological Answer:

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and transcriptomics to identify off-target pathways .

- Metabolic Stability Testing : Assess compound degradation in cell lysates via LC-MS. Nitro groups may undergo reductase-mediated metabolism, varying by cell type .

- Cross-Line Profiling : Compare activity in isogenic cell lines (e.g., wild-type vs. ABC transporter knockouts) to isolate efflux pump effects .

Advanced: How can researchers address contradictions in crystallographic data due to polymorphism?

Methodological Answer:

- Polymorph Screening : Recrystallize from multiple solvents (e.g., acetonitrile, toluene) and analyze via PXRD to identify dominant forms .

- Temperature-Dependent Studies : Collect data at 100–300 K to observe phase transitions. SHELXL refinement with TWIN/BASF commands can model twinning in problematic crystals .

- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., π-stacking vs. H-bonding) to rationalize stability differences between polymorphs .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood due to potential cyanide/nitro group toxicity .

- Waste Disposal : Neutralize nitro-containing waste with 10% NaOH before disposal.

- Emergency Response : For spills, adsorb with vermiculite and treat with 5% NaHCO₃ solution to deactivate reactive groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.